(R)-2-Amino-2-(2-methoxyphenyl)acetic acid (R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 103889-84-5
VCID: VC20743711
InChI: InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
SMILES: COC1=CC=CC=C1C(C(=O)O)N
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

CAS No.: 103889-84-5

VCID: VC20743711

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid - 103889-84-5

Description

Overview of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid, commonly known as (R)-2-methoxyphenylglycine, is an amino acid derivative characterized by the presence of a methoxy group attached to a phenyl ring. Its molecular formula is C9H11NO3C_9H_{11}NO_3
with a molecular weight of approximately 181.19 g/mol. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities.

Synthesis Methods

The synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid typically involves the following methods:

  • Starting Materials: The synthesis usually begins with commercially available precursors such as methoxyphenyl derivatives.

  • Reactions: Various synthetic pathways have been explored, including:

    • Amination reactions

    • Grignard reactions

    • Reductive amination techniques.

  • Characterization Techniques: The synthesized compounds are characterized using methods such as:

    • Infrared Spectroscopy (IR)

    • Nuclear Magnetic Resonance (NMR)

    • Mass Spectrometry (MS).

Biological Activities

Research indicates that (R)-2-Amino-2-(2-methoxyphenyl)acetic acid exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties, which can be attributed to the presence of the methoxy group that enhances its reactivity with free radicals.

Antibacterial Activity

It has shown potential antibacterial effects against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of the methoxy group is believed to enhance its antibacterial efficacy by increasing hydrophilicity.

Research Findings and Applications

Recent studies have focused on the synthesis and evaluation of derivatives of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, exploring their potential as therapeutic agents:

  • Antioxidant Studies: The antioxidant capacity was assessed using various assays, indicating that certain derivatives exhibit superior activity compared to standard antioxidants like ascorbic acid.

  • Antibacterial Studies: The antibacterial activity was quantified against multiple bacterial strains, with some derivatives demonstrating enhanced potency due to structural modifications.

  • Pharmacological Potential: The compound's pharmacological profile suggests potential applications in treating conditions associated with oxidative stress and bacterial infections.

CAS No. 103889-84-5
Product Name (R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (2R)-2-amino-2-(2-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Standard InChIKey DQSACLYOIBPCJU-MRVPVSSYSA-N
Isomeric SMILES COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+]
SMILES COC1=CC=CC=C1C(C(=O)O)N
Canonical SMILES COC1=CC=CC=C1C(C(=O)[O-])[NH3+]
PubChem Compound 1515295
Last Modified Sep 13 2023

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